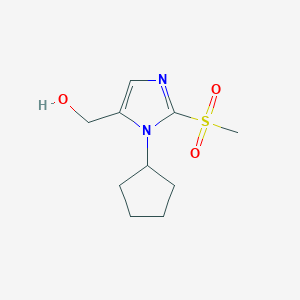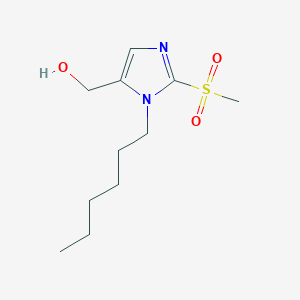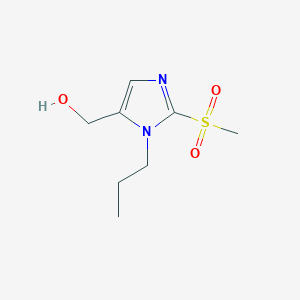![molecular formula C13H16N2O3S B6340069 [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-55-4](/img/structure/B6340069.png)
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol is a chemical compound with a complex structure that includes an imidazole ring, a methanesulfonyl group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It can also serve as a probe to investigate cellular pathways and mechanisms .
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development targeting various diseases .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with active site residues, while the phenylethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Phenyl-1H-imidazol-5-yl]methanol: Lacks the methanesulfonyl group, which affects its reactivity and binding properties.
[2-Methanesulfonyl-1H-imidazol-5-yl]methanol: Lacks the phenylethyl group, which influences its hydrophobic interactions and overall stability
Uniqueness
The presence of both the methanesulfonyl and phenylethyl groups in [2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol makes it unique.
Eigenschaften
IUPAC Name |
[2-methylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)13-14-9-12(10-16)15(13)8-7-11-5-3-2-4-6-11/h2-6,9,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYUYPYNBBQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340041.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340070.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
